molecular formula C18H11ClN6O B11059624 4-chloro-2-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol

4-chloro-2-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol

Cat. No.: B11059624
M. Wt: 362.8 g/mol
InChI Key: QHLLSMONCMVEBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-2-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives.

Preparation Methods

The synthesis of 4-chloro-2-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol typically involves multi-step reactions starting from readily available starting materialsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

4-chloro-2-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol can undergo various chemical reactions including:

Scientific Research Applications

This compound has shown significant potential in scientific research, particularly in the field of medicinal chemistry. It has been studied as a potent inhibitor of CDK2, a protein kinase involved in cell cycle regulation. Inhibition of CDK2 is an appealing target for cancer treatment as it can selectively target tumor cells . Additionally, this compound has demonstrated cytotoxic activities against various cancer cell lines, making it a promising candidate for further drug development .

Mechanism of Action

The mechanism of action of 4-chloro-2-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol involves the inhibition of CDK2/cyclin A2 complex. This inhibition disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that this compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acid residues .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives which also exhibit CDK2 inhibitory activity. 4-chloro-2-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol is unique due to its specific substituents which enhance its binding affinity and selectivity towards CDK2. Other similar compounds include:

Properties

Molecular Formula

C18H11ClN6O

Molecular Weight

362.8 g/mol

IUPAC Name

4-chloro-2-(10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)phenol

InChI

InChI=1S/C18H11ClN6O/c19-11-6-7-15(26)13(8-11)16-22-18-14-9-21-25(12-4-2-1-3-5-12)17(14)20-10-24(18)23-16/h1-10,26H

InChI Key

QHLLSMONCMVEBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=C(C=CC(=C5)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.